molecular formula C13H14N2 B1674462 Lanicemine CAS No. 153322-05-5

Lanicemine

Cat. No. B1674462
M. Wt: 198.26 g/mol
InChI Key: FWUQWDCOOWEXRY-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Lanicemine has been synthesized from ®-1-phenyl-2-(pyridin-2-yl)ethanol . Different ketoreductases (KREDs) have been used to promote a highly selective reduction of several 1-aryl-2-(azaaryl)ethanones (azaaryl = pyridinyl, quinolin-2-yl), the corresponding secondary alcohols being obtained with very high yields and enantiomeric excesses (ee > 99%) .


Molecular Structure Analysis

The molecular formula of Lanicemine is C13H14N2 . The IUPAC name is (1S)-1-Phenyl-2-pyridin-2-ylethanamine . The molecular weight is 198.26 g/mol .


Chemical Reactions Analysis

The pharmacokinetics of lanicemine following intravenous infusion was best described by a two-compartment model with zero-order input and first-order elimination .


Physical And Chemical Properties Analysis

The molecular weight of Lanicemine is 198.26 g/mol . The molecular formula is C13H14N2 .

Scientific Research Applications

Pharmacokinetics and Antidepressant Efficacy

  • Pharmacokinetic Profile in Different Populations

    Lanicemine (AZD6765), a low-trapping N-methyl-D-aspartate (NMDA) receptor channel blocker, has shown antidepressant efficacy in clinical studies. Research conducted by Agbo et al. (2017) focused on developing a pharmacokinetic model for lanicemine, revealing its concentration vs time profile in both healthy subjects and patients with major depressive disorder (MDD). This study highlights the importance of understanding lanicemine's pharmacokinetics across different populations (Agbo, Bui, & Zhou, 2017).

  • Effectiveness in Major Depressive Disorder

    Sanacora et al. (2016) investigated the efficacy of lanicemine as an adjunctive treatment for MDD. The study, however, found that lanicemine, despite being well-tolerated, did not significantly reduce depressive symptoms compared to placebo (Sanacora et al., 2016).

Comparative Studies with Ketamine

  • Comparative Antidepressant Effects: A study by Downeyet al. (2016) compared the effects of lanicemine and ketamine, both NMDA receptor antagonists, in treating depression. It was found that both drugs increased the blood oxygen level-dependent signal in the subgenual anterior cingulate cortex (sgACC) and rostral ACC, which are considered potential mechanisms for antidepressant efficacy. However, no significant antidepressant effect was observed for either drug compared to saline in this specific study (Downey et al., 2016).

Mechanisms Underlying Antidepressant Effects

  • Involvement of PI3K/Akt/mTOR/GSK3β Signaling Pathways

    Neis et al. (2020) explored the mechanisms underlying the antidepressant effects of lanicemine, finding that it involves the PI3K/Akt/mTOR/GSK3β signaling pathways. Their research demonstrated that lanicemine induces antidepressant-like effects in mice, suggesting a complex mechanism involving various signaling pathways (Neis et al., 2020).

  • Synergistic Effects with Hyperforin

    A study by Pochwat et al. (2018) found that combining lanicemine with hyperforin, a modulator of intracellular Ca2+ levels, led to long-lasting antidepressant-like effects in mice. This suggests that the combination of these substances could be a promising strategy for treating depression, with lanicemine enhancing the effects of hyperforin (Pochwat et al., 2018).

Metabolism and Excretion

  • Metabolism and Excretion Profile: Guo et al. (2015) studied the metabolism and excretion of lanicemine, identifying several metabolites and demonstrating that lanicemine is predominantly eliminated via urinary excretion. This research contributes to the understanding of lanicemine's pharmacokinetic properties, which is crucial for its safe and effective use (Guo, Zhou, Grimm, & Bui, 2015).

Potential in PTSD Treatment

  • Application in PTSD: A study by Lijffijtet al. (2019) examined the potential of lanicemine in treating post-traumatic stress disorder (PTSD). This randomized, placebo-controlled trial aimed to assess lanicemine's efficacy in individuals with symptoms of PTSD, focusing on its safety, tolerability, and potential to block behavioral sensitization, a characteristic feature of PTSD (Lijffijt et al., 2019).

Neurophysiological and Clinical Effects

  • Effects on Brain Networks: Becker et al. (2019) investigated the acute effects of lanicemine on brain connectivity using resting-state functional magnetic resonance imaging (rs-fMRI). They found that, unlike ketamine, lanicemine had minimal effects on hippocampal-prefrontal coupling and regional connectivity. This study provides insight into the differential neurophysiological impacts of NMDA receptor antagonists and their potential as antidepressants (Becker et al., 2019).

Metabolic Activity in Depression Model

  • Neuronal and Astroglial Metabolic Activity: Mishra et al. (2020) explored the metabolic activity in neurons and astroglia in a chronic depression model and the impact of lanicemine. They found that depression leads to reduced neurotransmission in the prefrontal cortex and that lanicemine can restore behavioral measures and rates of glucose oxidation, suggesting its therapeutic potential in chronic depression (Mishra, Adusumilli, Deolal, Mason, Kumar, & Patel, 2020).

Safety And Hazards

Lanicemine shows similar rapid-acting antidepressant effects to ketamine in clinical trials but with little or no psychotomimetic side effects .

Future Directions

While the development of Lanicemine was terminated by AstraZeneca in 2013 , the data provide a path for the development of novel glutamatergic-based therapeutics for treatment-refractory mood disorders .

properties

IUPAC Name

(1S)-1-phenyl-2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUQWDCOOWEXRY-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870011
Record name Lanicemine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lanicemine

CAS RN

153322-05-5
Record name Lanicemine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153322-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lanicemine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153322055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lanicemine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11889
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lanicemine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LANICEMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TMU325RK3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lanicemine
Reactant of Route 2
Reactant of Route 2
Lanicemine
Reactant of Route 3
Reactant of Route 3
Lanicemine
Reactant of Route 4
Reactant of Route 4
Lanicemine
Reactant of Route 5
Reactant of Route 5
Lanicemine
Reactant of Route 6
Reactant of Route 6
Lanicemine

Citations

For This Compound
732
Citations
G Sanacora, MA Smith, S Pathak, HL Su… - Molecular …, 2014 - nature.com
… we hypothesized that lanicemine would produce antidepressant … ketamine and lanicemine, we tested the ability of lanicemine to … the antidepressant effect of lanicemine could be safely …
Number of citations: 244 www.nature.com
G Sanacora, MR Johnson, A Khan… - …, 2017 - nature.com
… and safety of adjunctive lanicemine (NMDA channel blocker) … infusions of adjunctive lanicemine 50 mg, lanicemine 100 mg, or … Although lanicemine was generally well tolerated, neither …
Number of citations: 115 www.nature.com
Y Qu, C Yang, Q Ren, M Ma, C Dong, K Hashimoto - Scientific reports, 2017 - nature.com
… lanicemine did not. The 16S ribosomal RNA gene sequencing of feces demonstrated that (R)-ketamine, but not lanicemine, … In contrast, the effects of lanicemine were less potent than …
Number of citations: 103 www.nature.com
D Downey, A Dutta, S McKie, GR Dawson… - European …, 2016 - Elsevier
… We investigated whether a single dose lanicemine … , lanicemine or saline during a 60 min pharmacological magnetic resonance imaging (phMRI) scan. Both ketamine and lanicemine …
Number of citations: 86 www.sciencedirect.com
J Guo, D Zhou, SW Grimm, KH Bui - Xenobiotica, 2015 - Taylor & Francis
… of lanicemine to plasma total radioactivity were 84 and 66%, respectively, indicating that lanicemine … The plasma clearance of lanicemine was 8.3 L/h, revealing that lanicemine is a low-…
Number of citations: 8 www.tandfonline.com
CG Abdallah, A Dutta, CL Averill, S McKie… - Chronic …, 2018 - journals.sagepub.com
… lanicemine compared to ketamine and placebo. It was found that ketamine evoked activations of BOLD signal in the anterior cingulate cortex (ACC) greater than lanicemine … lanicemine …
Number of citations: 61 journals.sagepub.com
B Pochwat, B Szewczyk, K Kotarska… - Frontiers in Molecular …, 2018 - frontiersin.org
… of active doses of hyperforin and lanicemine, lanicemine, hyperforin, or fluoxetine given to control and Cort-treated mice. Doses of hyperforin and lanicemine were selected on the basis …
Number of citations: 36 www.frontiersin.org
PK Mishra, M Adusumilli, P Deolal, GF Mason… - Neurochemistry …, 2020 - Elsevier
Major depressive disorder is the leading cause of disability and suicidality worldwide. Here, we evaluated neural metabolic activity in prefrontal cortex (PFC) in C57BL6 mice …
Number of citations: 20 www.sciencedirect.com
N Ramakrishnan, M Lijffijt, CE Green… - Depression and …, 2021 - Wiley Online Library
… We demonstrated successful occupancy of lanicemine on NMDAR using gamma‐band EEG and effects on hyperarousal symptoms (Cohen's d = 0.75). While lanicemine strongly …
Number of citations: 6 onlinelibrary.wiley.com
M Lijffijt, CE Green, N Balderston, T Iqbal… - Frontiers in …, 2019 - frontiersin.org
… lanicemine 50 mg or 100 mg (69, 71, 72). At least one adverse event (AE) was reported by 77.1% of subject in the lanicemine … AE for lanicemine 100 mg (9.0%) than lanicemine 50 mg (…
Number of citations: 11 www.frontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.